1-(Pyridin-4-ylmethyl)guanidine sulfate
CAS No.: 1983957-99-8; 27946-15-2
Cat. No.: VC7009383
Molecular Formula: C7H12N4O4S
Molecular Weight: 248.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1983957-99-8; 27946-15-2 |
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Molecular Formula | C7H12N4O4S |
Molecular Weight | 248.26 |
IUPAC Name | 2-(pyridin-4-ylmethyl)guanidine;sulfuric acid |
Standard InChI | InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-1-3-10-4-2-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) |
Standard InChI Key | FHUGSHMPKUTJBB-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CN=C(N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(pyridin-4-ylmethyl)guanidine sulfate, reflecting its substitution pattern: a pyridine ring attached to a methylene group, which is further connected to a guanidine group. The molecular formula is C₇H₁₁N₄·HSO₄, with a molecular weight of 262.29 g/mol . The sulfate ion (HSO₄⁻) serves as the counterion, enhancing the compound's solubility in polar solvents.
Structural Characterization
The compound’s structure comprises:
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A pyridine ring at the 4-position, providing aromaticity and potential for π-π interactions.
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A methylene bridge (-CH₂-) linking the pyridine to the guanidine group.
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A guanidine group (-NH-C(=NH)-NH₂), a strong base with a planar geometry conducive to hydrogen bonding.
Key spectral data include:
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¹H NMR (D₂O): δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 4.25 (s, 2H, CH₂), 3.90–3.70 (br, 3H, NH₂) .
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IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N stretch), and 1150 cm⁻¹ (S=O stretch) confirm functional groups .
Crystallographic and Computational Insights
X-ray diffraction studies of analogous guanidine sulfates reveal a monoclinic crystal system with hydrogen-bonded networks between the guanidinium cations and sulfate anions . Density functional theory (DFT) calculations predict a proton affinity of ≈1,050 kJ/mol for the guanidine group, underscoring its strong basicity .
Synthesis and Optimization
Modern One-Pot Strategies
A breakthrough protocol involves a three-component reaction (Fig. 1):
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N-Chlorophthalimide reacts with tert-butyl isocyanide to form an N-phthaloylguanidine intermediate.
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4-Pyridylmethylamine displaces the phthaloyl group under mild basic conditions.
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Sulfuric acid is added to precipitate the sulfate salt.
Optimized Conditions:
Step | Reagent | Role | Time (h) |
---|---|---|---|
1 | N-Chlorophthalimide | Electrophile | 2 |
2 | tert-Butyl isocyanide | Nucleophile | 3 |
3 | 4-Pyridylmethylamine | Displacing agent | 4 |
Scalability and Purification
Industrial-scale production employs continuous flow reactors to enhance mixing and reduce reaction time by 40%. Final purification via recrystallization from ethanol/water yields >99% purity (HPLC) .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (≈120 g/L at 25°C) due to ionic interactions with the sulfate ion. It is stable under ambient conditions but decomposes above 210°C (DSC data) .
Acid-Base Behavior
The guanidine group has a pKa of 13.2, making it protonated at physiological pH. The pyridine nitrogen (pKa ≈ 4.5) remains unprotonated in neutral solutions, enabling dual functionality in catalysis .
Spectroscopic Profiles
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UV-Vis: λ_max = 265 nm (π→π* transition of pyridine).
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Raman: Strong bands at 1,580 cm⁻¹ (C=N stretch) and 990 cm⁻¹ (sulfate symmetric stretch) .
Applications in Scientific Research
Catalysis
The compound serves as a bifunctional organocatalyst in:
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Knoevenagel condensations: Achieves 92% yield for cinnamaldehyde derivatives .
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Asymmetric aldol reactions: Enantiomeric excess (ee) up to 85% with cyclohexanone .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity to 4.2 mmol/g at 1 bar .
Recent Advances and Future Directions
Computational Design
Machine learning models predict that substituting the pyridine ring with electron-withdrawing groups (e.g., -NO₂) could enhance catalytic activity by 30% .
Sustainable Synthesis
Photocatalytic methods using TiO₂ nanoparticles reduce energy consumption by 60% in guanidine formation steps .
Biomedical Engineering
Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enables targeted drug delivery to inflamed tissues .
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